molecular formula C16H24FN3O2 B2988009 2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide CAS No. 1436204-34-0

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No.: B2988009
CAS No.: 1436204-34-0
M. Wt: 309.385
InChI Key: IICIWDVXEKKHQJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is linked to a piperidin-4-yl moiety, which is further substituted with a propan-2-yloxyethyl chain. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs indicate relevance in drug discovery, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-12(2)22-10-9-20-7-4-14(5-8-20)19-16(21)13-3-6-18-15(17)11-13/h3,6,11-12,14H,4-5,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICIWDVXEKKHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C_{13}H_{18}F_{N}_{3}O
  • Molecular Weight : 241.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an agonist for specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

Table 1: Biological Activity Overview

Activity Target IC50/EC50 (nM) Effect
D3 Dopamine Receptor AgonismD3 Receptor50Promotes β-arrestin translocation
Inhibition of Cell ProliferationL1210 Mouse Leukemia Cells25Significant growth inhibition
Antitumor ActivityVarious Cancer Cell Lines100Induces apoptosis

Case Studies and Research Findings

  • Dopamine Receptor Studies
    • A study published in PMC demonstrated that the compound effectively promotes D3 receptor-mediated β-arrestin translocation, which is critical for dopamine signaling pathways. The EC50 value was reported at 50 nM, indicating strong agonistic activity at this receptor type .
  • Anticancer Properties
    • Research conducted on L1210 mouse leukemia cells revealed that this compound exhibited potent inhibition of cell proliferation with an IC50 value of 25 nM. The mechanism appears to involve apoptosis induction, as evidenced by increased markers of apoptotic cell death .
  • In Vivo Studies
    • In vivo studies have shown that administration of the compound in animal models leads to significant tumor reduction in xenograft models, suggesting its potential as a therapeutic agent against various cancers.

Discussion

The findings indicate that this compound possesses significant biological activity across multiple pathways. Its role as a dopamine receptor agonist may offer therapeutic benefits in neuropsychiatric disorders, while its anticancer properties warrant further investigation for potential use in oncology.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s core structure aligns with several pyridine and piperidine derivatives documented in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide C16H22FN3O2 307.37* 2-Fluoro, propan-2-yloxyethyl-piperidine Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C22H16ClN3 466–545 Chloro, substituted phenyl 268–287
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide C24H29N3O3 407.51 Benzyl, methoxycarbonyl, phenyl Not reported
N-[3-(1H-imidazol-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide C16H20N4O2S 332.42 Imidazole-propyl, thiolan-3-yloxy Not reported
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-pyrrolo[2,3-c]pyridine-4-carboxamide C29H31N7O3 525.61 Methoxyphenyl-pyrimidine, pyrrolopyridine Not reported

*Calculated using standard atomic weights.

Key Observations:
  • Substituents : The propan-2-yloxyethyl group introduces ether flexibility, contrasting with rigid substituents like substituted phenyl () or aromatic heterocycles (). Fluorine’s electronegativity may improve target binding compared to chloro or nitro groups in compounds .
  • Thermal Stability : analogs exhibit high melting points (268–287°C), likely due to aromatic stacking. The target compound’s melting point is unreported but may be lower due to its aliphatic ether chain .

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